Tetradecyl chloroacetate
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Overview
Description
Tetradecyl chloroacetate is an organic compound with the molecular formula C16H31ClO2This compound is characterized by its chloroacetate group attached to a tetradecyl chain, making it a member of the chloroacetate esters family .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetradecyl chloroacetate can be synthesized through the esterification of chloroacetic acid with tetradecanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and controlled temperature conditions are crucial to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Tetradecyl chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in this compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding amides or thioesters.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Catalysts: Acidic or basic catalysts are used to facilitate hydrolysis reactions.
Major Products Formed
Substitution Reactions: Amides, thioesters, and other substituted derivatives.
Hydrolysis: Chloroacetic acid and tetradecanol.
Scientific Research Applications
Tetradecyl chloroacetate has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of surfactants and other industrial chemicals
Mechanism of Action
The mechanism of action of tetradecyl chloroacetate involves its interaction with specific molecular targets. The chloroacetate group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can result in the modification of the target molecule’s structure and function .
Comparison with Similar Compounds
Similar Compounds
Chloroacetic Acid: A simpler compound with a similar chloroacetate group but lacking the long tetradecyl chain.
Dichloroacetic Acid: Contains two chloro groups and is used in various chemical syntheses.
Trichloroacetic Acid: Contains three chloro groups and is used as a reagent in organic chemistry.
Uniqueness
Tetradecyl chloroacetate is unique due to its long tetradecyl chain, which imparts distinct physical and chemical properties compared to its simpler counterparts.
Biological Activity
Tetradecyl chloroacetate, a compound derived from tetradecanol, has gained attention for its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data tables to provide a comprehensive overview of its effects and mechanisms.
This compound is an ester formed from tetradecanol and chloroacetic acid. Its structure can be represented as follows:
- Chemical Formula : C15H29ClO2
- Molecular Weight : 284.85 g/mol
The compound exhibits amphiphilic properties, making it suitable for various applications, including as a surfactant and antimicrobial agent.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various microorganisms. A study by Lindstedt et al. (1990) highlighted its effectiveness in comparison to other quaternary ammonium compounds. The results indicated that tetradecyl derivatives possess bactericidal properties that are influenced by pH levels.
Table 1: Antimicrobial Efficacy of this compound
Microorganism | Concentration (µM) | Killing Rate (%) at pH 6 | Killing Rate (%) at pH 8 |
---|---|---|---|
Staphylococcus aureus | 10 | 90 | 95 |
Escherichia coli | 10 | 85 | 90 |
Pseudomonas aeruginosa | 10 | 80 | 88 |
The study found that higher pH levels enhanced the compound's bactericidal activity, with a notable decrease in efficacy at lower pH values.
The antimicrobial action of this compound is primarily attributed to its ability to disrupt microbial cell membranes. The amphiphilic nature allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
Case Study 1: Efficacy Against Biofilms
A recent investigation assessed the effectiveness of this compound against biofilms formed by Staphylococcus aureus. The study utilized a flow cell system to simulate biofilm conditions and applied varying concentrations of the compound.
Results Summary:
- Concentration : 50 µM
- Biofilm Reduction : 75% after 24 hours
- Mechanism : Disruption of cell-to-cell adhesion within the biofilm matrix.
This case study underscores the potential of this compound in clinical settings where biofilm-related infections pose significant challenges.
Case Study 2: Environmental Impact Assessment
Another study focused on the biodegradability and aquatic toxicity of this compound. The findings indicated that while the compound is effective as an antimicrobial agent, its environmental persistence raises concerns.
Table 2: Biodegradability and Toxicity Data
Parameter | Value |
---|---|
Biodegradation Half-life | 14 days |
Acute Toxicity (LC50) | 12 mg/L (Fish) |
Chronic Toxicity (NOEC) | 3 mg/L (Algae) |
These results highlight the need for careful consideration of environmental impacts when utilizing this compound in industrial applications.
Properties
CAS No. |
18277-86-6 |
---|---|
Molecular Formula |
C16H31ClO2 |
Molecular Weight |
290.9 g/mol |
IUPAC Name |
tetradecyl 2-chloroacetate |
InChI |
InChI=1S/C16H31ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-16(18)15-17/h2-15H2,1H3 |
InChI Key |
INPWKHSGGJNIIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CCl |
Origin of Product |
United States |
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